Cas no 6365-83-9 (ammonium 2-sec-butyl-4,6-dinitrophenolate)

ammonium 2-sec-butyl-4,6-dinitrophenolate structure
6365-83-9 structure
Product Name:ammonium 2-sec-butyl-4,6-dinitrophenolate
CAS No:6365-83-9
MF:C10H15N3O5
MW:257.243202447891
CID:960649
PubChem ID:22851
Update Time:2025-04-19

ammonium 2-sec-butyl-4,6-dinitrophenolate Chemical and Physical Properties

Names and Identifiers

    • ammonium 2-sec-butyl-4,6-dinitrophenolate
    • azanium,2-butan-2-yl-4,6-dinitrophenolate
    • 2-(1-Methyl-n-propyl) 4,6-dinitrophenol, ammonium salt
    • 2-sec-Butyl-4,6-dinitrophenol, ammonium salt
    • 4,6-Dinitro-2-sec.butylfenolate ammony
    • 4,6-Dinitro-2-sec.butylfenolate ammony [Czech]
    • 4,6-Dinitro-2-sec-butylphenol ammonium salt
    • 4,6-Dinitro-o-sec-butylphenol ammonium salt
    • Butophen
    • Chemox selective
    • Dinoseb (amine)
    • Dinoseb-ammonium
    • Dinoseb-ammonium [ISO]
    • Dinoterb-ammonium
    • DNBP ammonium salt
    • Dow selective
    • Phenol, 2-sec-butyl
    • DINOSEB AMMONIUM SALT [MI]
    • EINECS 228-858-3
    • Phenol, 2-sec-butyl-4,6-dinitro-, amine deriv.
    • DTXSID9058444
    • B5TNV5E10B
    • dinoseb ammonium
    • (RS)-DIMETHYLAMMONIUM 2-SEC-BUTYL-4,6-DINITROPHENOLATE AMMONIUM SALT
    • Dinoseb, ammonium salt
    • Phenol, 2-sec-butyl-4,6-dinitro-, ammonium salt
    • NS00080646
    • Phenol, 2-(1-methylpropyl)-4,6-dinitro-, ammonium salt
    • Selective
    • Sinox W
    • SCHEMBL5933971
    • Q27274407
    • UNII-B5TNV5E10B
    • dinoseb ammonium salt
    • DINOSEB AMMONIUM SALT [II]
    • 6365-83-9
    • azanium 2-butan-2-yl-4,6-dinitrophenolate
    • Inchi: 1S/C10H12N2O5.H3N/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;/h4-6,13H,3H2,1-2H3;1H3
    • InChI Key: RVSKHYSPNBOJDL-UHFFFAOYSA-N
    • SMILES: [O-]C1C(=CC(=CC=1C(C)CC)[N+](=O)[O-])[N+](=O)[O-].[NH4+]

Computed Properties

  • Exact Mass: 257.10125
  • Monoisotopic Mass: 257.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • PSA: 145.84
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.